7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Medicinal Chemistry ADME Profiling Scaffold Optimization

This 7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a crucial SAR probe for kinase inhibitor programs. Its ortho-ethylphenyl substituent creates a unique steric environment that differentiates it from common para‑substituted or benzyl analogs. With a favorable logP of 1.92 and Lipinski‑compliant properties, this compound is ideal for head‑to‑head CK2, CDK2, and EGFR selectivity profiling. Secure this analytically validated screening compound to generate a quantitative N7‑substituent SAR matrix and drive your lead optimization forward with confidence.

Molecular Formula C16H13N5O
Molecular Weight 291.31 g/mol
Cat. No. B5202142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Molecular FormulaC16H13N5O
Molecular Weight291.31 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1N2C=CC3=C(C2=O)C=NC4=NC=NN34
InChIInChI=1S/C16H13N5O/c1-2-11-5-3-4-6-13(11)20-8-7-14-12(15(20)22)9-17-16-18-10-19-21(14)16/h3-10H,2H2,1H3
InChIKeyIXORNVMGTKBHLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 22 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-Ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: Scaffold Identity, Chemotype Classification, and Procurement Baseline


7-(2-Ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a synthetic heterocyclic small molecule (C₁₆H₁₃N₅O, MW 291.31) belonging to the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold class . It is commercially catalogued as a screening compound (ChemDiv ID: D718-0960) with a reported logP of 1.92, polar surface area of 51.0 Ų, and achiral stereochemistry . This compound belongs to a broader chemotype for which patent-protected CK2 kinase inhibitory activity has been established: US Patent 12,173,001 discloses pyrido[3,4-e][1,2,4]triazolo[4,3-c]pyrimidine congeners as CK2 inhibitors with utility as anticancer and antitumor agents . Pyridotriazolopyrimidinones as a class have demonstrated in vitro cytotoxicity against MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines, with select congeners showing activity comparable to doxorubicin . The 7-(2-ethylphenyl) substitution distinguishes this compound from its 7-benzyl, 7-(4-fluorophenyl), and 7-(2-trifluoromethyl)phenyl analogs available in the same scaffold series.

Why Generic Substitution Fails for 7-(2-Ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: Scaffold Sensitivity and Substitution-Dependent Pharmacology


The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold displays pronounced structure–activity relationship (SAR) sensitivity at the N7 position. The ortho-ethylphenyl substituent on the target compound introduces a distinct steric and electronic environment compared to para-substituted ethylphenyl regioisomers, benzyl analogs, or halogenated phenyl derivatives. In the broader triazolo[1,5-a]pyrimidine chemotype, even minor N7-substituent variation has been shown to produce IC₅₀ differences exceeding one order of magnitude in kinase inhibition assays; for example, triazolo[1,5-a]pyrimidine derivatives evaluated as CDK2/EGFR/TrkA multikinase inhibitors exhibited IC₅₀ values spanning 2.19 μM to 9.31 μM depending on peripheral substitution, while ENPP1 inhibitors in the same scaffold class achieved sub-micromolar selectivity profiles that were entirely abrogated by seemingly conservative substituent swaps . This compound's logP of 1.92 and topological polar surface area of 51.0 Ų place it within favorable drug-like property space (Lipinski-compliant: MW < 500, logP < 5, HBA = 5), but the specific ortho-ethylphenyl motif is expected to modulate target engagement, solubility (logSw = −2.20), and off-target promiscuity in ways that cannot be predicted from the core scaffold alone .

Quantitative Differentiation Evidence: 7-(2-Ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one vs. Closest Analogs


Ortho- vs. Para-Ethylphenyl Substitution: Physicochemical and Predicted ADME Divergence

The target compound bearing a 2-ethylphenyl (ortho) substituent at N7 is directly comparable to its regioisomer 7-(4-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, which shares the identical molecular formula (C₁₆H₁₃N₅O, MW 291.31) . Although no head-to-head bioassay data have been published for this pair, computational analysis indicates that ortho-substitution introduces a steric clash with the pyrimidinone carbonyl, potentially altering the dihedral angle between the phenyl ring and the heterocyclic core by an estimated 15–30° relative to the para isomer, thereby modifying both the conformational ensemble available for target binding and the compound's metabolic vulnerability at the ethyl group . The ortho-ethyl group may also attenuate CYP450-mediated benzylic oxidation compared to the para-ethyl isomer, which is more sterically accessible to metabolizing enzymes—a class-level inference drawn from established medicinal chemistry principles for alkyl-phenyl SAR .

Medicinal Chemistry ADME Profiling Scaffold Optimization

Scaffold-Level Anticancer Activity: Pyridotriazolopyrimidinone Class Benchmark Against Doxorubicin

In a published study evaluating 20 pyridotriazolopyrimidinone derivatives (the same core scaffold as the target compound) against MCF-7 and HepG2 cancer cell lines, compounds 7d and 9 exhibited promising anticancer activity compared with the standard reference drug doxorubicin . While the target compound itself was not among the 20 derivatives tested, the study establishes the scaffold's capacity to generate cytotoxic agents. The N7-aryl substituent was identified as a critical determinant of activity; the 2-ethylphenyl group on the target compound represents an unexplored substitution within this SAR landscape, where both electron-donating (ethyl) and steric (ortho) effects are combined in a single substituent that differs from the benzyl, phenyl, and heteroaryl substituents evaluated in the published series. This chemical space gap constitutes a differentiation opportunity: the target compound can serve as a probe to determine whether ortho-alkylphenyl substitution enhances or diminishes the scaffold's intrinsic cytotoxicity.

Anticancer Screening Cytotoxicity Assay MCF-7 HepG2

Kinase Inhibition Potential: CK2 Inhibitory Scaffold Patent Coverage

US Patent 12,173,001 (issued December 24, 2024, to King Faisal University) claims pyrido[3,4-e][1,2,4]triazolo[4,3-c]pyrimidine compounds as CK2 inhibitors useful as anticancer and/or antitumor agents . The target compound shares an identical pyrido[3,4-e][1,2,4]triazolo core with a difference in ring fusion topology ([1,5-a] in the target vs. [4,3-c] in the patent). The patent establishes that this tricyclic heteroaromatic framework can engage the CK2 ATP-binding pocket, an oncology target upregulated in multiple cancer types including acute myeloid leukemia, glioblastoma, and breast cancer. The 7-(2-ethylphenyl) substitution pattern is structurally accommodated within the patent's generic Markush formula, which encompasses varied N7-aryl and N7-heteroaryl substituents. No specific CK2 IC₅₀ data are available for the target compound, but the patent's exemplified compounds provide a structural precedent for kinase engagement.

CK2 Kinase Inhibition Oncology Target Patent Landscape

Physicochemical Differentiation: Lipophilicity and Solubility Profile vs. 7-Benzyl and 7-(2-Trifluoromethyl)phenyl Analogs

The target compound (logP 1.92, logSw −2.20) occupies a distinct lipophilicity-solubility space relative to close scaffold analogs. The 7-benzyl-5-methyl analog (CAS 1306739-28-5, identical MW 291.31, C₁₆H₁₃N₅O) incorporates a methylene spacer at N7, altering the electronic conjugation between the aromatic ring and the heterocyclic core and predicted to increase logP by approximately 0.3–0.5 log units due to reduced polar surface area contribution from the N7-nitrogen lone pair . The 7-(2-trifluoromethyl)phenyl analog introduces a strongly electron-withdrawing CF₃ group that lowers logP while increasing MW to 359.30 and reducing aqueous solubility, likely shifting the compound toward a different ADME profile space . The target compound's measured logP of 1.92 sits near the midpoint of the optimal oral drug-like range (logP 1–3), while its logSw of −2.20 (~6.3 mg/L estimated aqueous solubility) suggests moderate solubility compatible with in vitro assay conditions at screening concentrations up to ~20 μM in standard DMSO-based protocols .

Physicochemical Profiling logP Aqueous Solubility Lead Optimization

Triazolo[1,5-a]pyrimidine Chemotype Potency Benchmark: ENPP1 and CDK2 Inhibitor Class Reference

The triazolo[1,5-a]pyrimidine scaffold has yielded highly potent and selective inhibitors across multiple target classes. ENPP1 inhibitors built on this scaffold have achieved strong and selective inhibition both in vitro and in cellular systems, with structure–activity relationship optimization producing lead compounds with confirmed target engagement . In an independent series, triazolo[1,5-a]pyrimidine derivatives designed as CDK2 inhibitors demonstrated MCF-7 IC₅₀ values of 0.7 μM with remarkable selectivity over non-cancerous HEK293 cells (selectivity index = 22.4) . While the target compound is structurally related to these active chemotypes, it has not been directly evaluated in these assays. The 7-(2-ethylphenyl) substituent provides an opportunity to assess whether the ortho-alkylphenyl motif enhances or diminishes potency relative to the published 7-aryl and 7-heteroaryl substitution patterns that produced the benchmark activity.

ENPP1 Inhibition CDK2 Inhibition Immuno-Oncology Kinase Selectivity

Optimal Application Scenarios for 7-(2-Ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one


Kinase Profiling Panel Expansion: CK2 and CDK Family Target Screening

The target compound is structurally positioned within the pyrido[3,4-e][1,2,4]triazolo chemotype for which CK2 inhibitory activity has been patented . Procurement for inclusion in a kinase profiling panel (CK2, CDK2, CDK7, EGFR, TrkA, VEGFR2) would enable head-to-head assessment of whether the [1,5-a] ring fusion topology and ortho-ethylphenyl substitution confer differentiated selectivity compared to the patent-protected [4,3-c] series. The compound's favorable logP (1.92) and moderate solubility support direct use in standard kinase assay buffer conditions at screening concentrations up to 10–20 μM without solubility-related artifacts .

Anticancer Phenotypic Screening in Solid Tumor Cell Line Panels

Given the established anticancer activity of pyridotriazolopyrimidinone congeners against MCF-7 and HepG2 cell lines , the target compound is a rational candidate for expanded cytotoxicity profiling against broader panels (e.g., NCI-60, or focused panels including HCT-116, MGC-803, A549, and HEK293 for selectivity assessment). The ortho-ethylphenyl group represents an untested aryl substitution vector that could yield cancer cell line-selective antiproliferative activity distinct from previously evaluated 7-benzyl, 7-phenyl, and 7-heteroaryl analogs.

Structure–Activity Relationship (SAR) Probe for N7-Aryl Substituent Effects

In medicinal chemistry programs targeting the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold, this compound serves as a critical SAR probe to evaluate the steric and electronic consequences of ortho-alkylphenyl substitution. Comparative testing alongside the 7-(4-ethylphenyl) regioisomer, 7-phenyl parent, 7-benzyl, and 7-(2-trifluoromethyl)phenyl analogs would generate a quantitative N7-substituent SAR matrix, informing computational models (e.g., Free–Wilson analysis, CoMFA/CoMSIA) and guiding subsequent lead optimization .

Computational Target Prediction and Off-Target Selectivity Profiling

The compound's ortho-ethylphenyl motif introduces conformational restriction that can be exploited in structure-based virtual screening and molecular dynamics simulations to predict target engagement across the kinome and beyond. Docking studies against CK2 (PDB structures available), CDK2, and ENPP1 crystal structures can generate testable hypotheses about binding mode and selectivity prior to experimental validation, maximizing the informational return on procurement investment.

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